molecular formula C27H24N2O3 B10978012 Ethyl 2-({[2-(4-ethylphenyl)quinolin-4-yl]carbonyl}amino)benzoate

Ethyl 2-({[2-(4-ethylphenyl)quinolin-4-yl]carbonyl}amino)benzoate

Cat. No.: B10978012
M. Wt: 424.5 g/mol
InChI Key: LDYVUKXNVXJUSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 2-({[2-(4-ETHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a quinoline core substituted with an ethylphenyl group and an ethyl benzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-({[2-(4-ETHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized via the Pfitzinger reaction, which involves the condensation of an aniline derivative with a β-keto ester in the presence of a strong acid.

    Substitution with Ethylphenyl Group: The quinoline core is then subjected to a Friedel-Crafts alkylation reaction to introduce the ethylphenyl group.

    Formation of the Amide Bond: The final step involves the coupling of the substituted quinoline with ethyl 2-aminobenzoate using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.

Industrial Production Methods

In an industrial setting, the production of ETHYL 2-({[2-(4-ETHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE may involve optimized reaction conditions to increase yield and reduce costs. This can include the use of continuous flow reactors, automated synthesis, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-({[2-(4-ETHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline nitrogen or the benzoate ester group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Alcohol derivatives.

    Substitution: Substituted quinoline derivatives.

Scientific Research Applications

ETHYL 2-({[2-(4-ETHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its quinoline core.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of ETHYL 2-({[2-(4-ETHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE involves its interaction with specific molecular targets. The quinoline core can intercalate into DNA, disrupting the replication process and leading to potential anticancer effects. Additionally, the compound may inhibit specific enzymes involved in inflammatory pathways, contributing to its anti-inflammatory properties.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 2-({[2-(4-METHOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE
  • ETHYL 2-({[2-(4-METHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE
  • ETHYL 2-({[2-(4-CHLOROPHENYL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE

Uniqueness

ETHYL 2-({[2-(4-ETHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE is unique due to the presence of the ethylphenyl group, which can influence its electronic properties and biological activity. This makes it distinct from other similar compounds with different substituents on the phenyl ring.

Properties

Molecular Formula

C27H24N2O3

Molecular Weight

424.5 g/mol

IUPAC Name

ethyl 2-[[2-(4-ethylphenyl)quinoline-4-carbonyl]amino]benzoate

InChI

InChI=1S/C27H24N2O3/c1-3-18-13-15-19(16-14-18)25-17-22(20-9-5-7-11-23(20)28-25)26(30)29-24-12-8-6-10-21(24)27(31)32-4-2/h5-17H,3-4H2,1-2H3,(H,29,30)

InChI Key

LDYVUKXNVXJUSD-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=CC=C4C(=O)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.